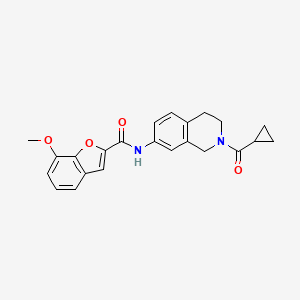
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-7-methoxybenzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-7-methoxybenzofuran-2-carboxamide is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains a tetrahydroisoquinoline moiety, which is a common structural unit in many alkaloids and pharmaceuticals. The presence of a cyclopropanecarbonyl group and a benzofuran ring suggests potential for diverse chemical reactivity and interactions with biological targets.
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline structures can be achieved through methods such as benzylic lithiation, as described in the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures . Although the specific synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted. For instance, the niobium pentachloride promoted conversion of carboxylic acids to carboxamides could be a key step in the synthesis of the carboxamide group present in the target compound.
Molecular Structure Analysis
The molecular structure of the compound includes several functional groups that are likely to influence its chemical behavior. The tetrahydroisoquinoline core is a bicyclic structure that provides a rigid framework. The cyclopropanecarbonyl group attached to this core adds strain and reactivity due to the three-membered ring. The benzofuran moiety is a fused aromatic system that can participate in π-π interactions and potentially aromatic stacking with other molecules.
Chemical Reactions Analysis
The compound's reactivity would be influenced by its functional groups. The carboxamide linkage is typically stable, but under certain conditions, it can participate in further chemical transformations. The methodologies for creating carboxamide derivatives, as seen in the synthesis of N-[2-(Dimethylamino)ethyl] carboxamide derivatives , could provide insights into the types of reactions the carboxamide group in the target compound might undergo.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not directly reported, we can infer from the structure that it would exhibit properties typical of similar organic compounds. The presence of aromatic rings suggests it would have a certain degree of hydrophobicity, while the carboxamide group could contribute to hydrogen bonding, affecting its solubility and melting point. The compound's stability and reactivity would be influenced by the strained cyclopropane ring and the electron-donating methoxy group on the benzofuran ring.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
Radical cyclizations are fundamental in organic synthesis for constructing carbo- and heterocyclic compounds, including natural products and potentially pharmacologically active materials. The control of regiochemistry in radical cyclizations is critical for synthesizing complex molecules with precise structural configurations. These methodologies are applicable for creating tetrahydroisoquinoline derivatives, which are structurally related to the compound . Such processes allow for the synthesis of therapeutically important materials through controlled cyclization mechanisms (Ishibashi & Tamura, 2004).
Pharmacological Applications
Tetrahydroisoquinolines, to which the compound is structurally related, serve as a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. These compounds have been explored for their anticancer, neuroprotective, and antimicrobial properties. For example, certain tetrahydroisoquinoline derivatives have been patented for their therapeutic potential in treating diseases like cancer and malaria (Singh & Shah, 2017). The exploration of these derivatives underscores the significance of tetrahydroisoquinoline structures in developing novel pharmacotherapies.
Environmental Science
The environmental fate and behavior of chemical compounds, including potential degradation products of complex molecules like the one , are of interest in aquatic environments. Studies on related structures, such as parabens, illustrate the methodologies for assessing the persistence, biodegradation, and toxicological impact of synthetic compounds in water bodies. These investigations help understand how chemical substances, through their application in pharmaceuticals and personal care products, affect ecosystems and human health (Haman et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future research directions for this compound would depend on its properties and potential applications. For example, if it’s a promising drug candidate, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in clinical trials .
Propriétés
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-7-methoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-28-19-4-2-3-16-12-20(29-21(16)19)22(26)24-18-8-7-14-9-10-25(13-17(14)11-18)23(27)15-5-6-15/h2-4,7-8,11-12,15H,5-6,9-10,13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSSMTBBXBWNDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC4=C(CCN(C4)C(=O)C5CC5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-7-methoxybenzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


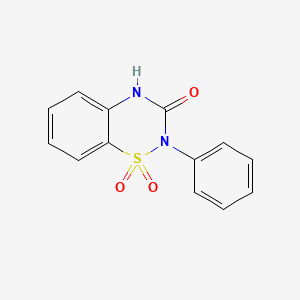
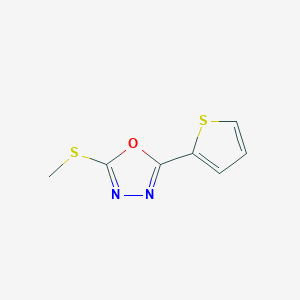

![4-Bromo-2-methoxy-6-{[(4-methoxyphenyl)imino]methyl}benzenol](/img/structure/B2520998.png)
![N-(2-fluorophenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2520999.png)
![8-(4-(Tert-butyl)benzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2521002.png)
![tert-butyl 3-cyano-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B2521004.png)

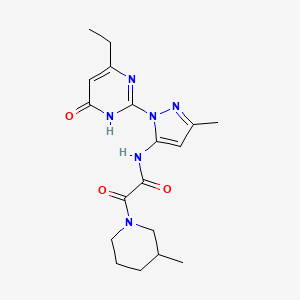
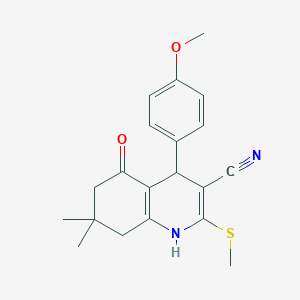
![N-(2-fluoro-4-methylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2521010.png)
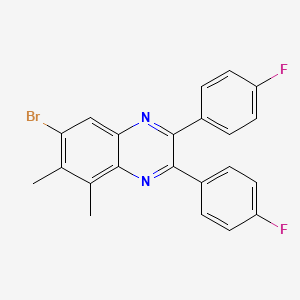
![[6-(2,6-Dimethoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2521014.png)